

Authored for Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: **3-(4-Bromophenyl)pyridine**

Cat. No.: **B164829**

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This guide provides a comprehensive technical overview of **3-(4-Bromophenyl)pyridine**, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis protocols, chemical reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.

Introduction and Strategic Importance

3-(4-Bromophenyl)pyridine is a biaryl compound featuring a pyridine ring linked to a brominated phenyl ring. Its strategic importance lies in its bifunctional nature. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. Simultaneously, the pyridine moiety, with its nitrogen atom, can act as a ligand, a hydrogen bond acceptor, or a polar pharmacophoric element, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.^[1] This combination makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.^[2]

Key Identifiers:

- CAS Number: 129013-83-8^{[3][4]}
- Molecular Formula: C₁₁H₈BrN^{[2][3][4]}
- IUPAC Name: **3-(4-bromophenyl)pyridine**^[3]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of **3-(4-Bromophenyl)pyridine** are summarized below. These data are critical for planning reactions, purification, and storage.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Weight	234.09 g/mol	[2][3][4]
Melting Point	38.0 to 42.0 °C	[2][5]
Boiling Point	331.9 ± 17.0 °C (Predicted)	[2][5]
Density	1.426 ± 0.06 g/cm ³ (Predicted)	[2][5]
Flash Point	154.5 °C	[2][6]
Appearance	White to light yellow powder or solid	
XLogP3	3.2	[3][5]

Structural & Spectroscopic Identifiers

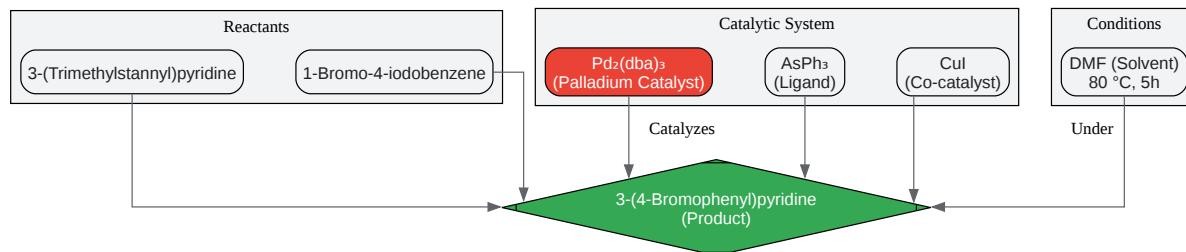
Identifier	Value	Source(s)
SMILES	<chem>C1=CC(=CN=C1)C2=CC=C(C=C2)Br</chem>	[3]
InChI	InChI=1S/C11H8BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H	[3] [7]
InChIKey	FCHUOBPHDXZBK-UHFFFAOYSA-N	[3]
Expected MS	Molecular ion (M ⁺) peak at m/z ≈ 233 and an M+2 peak of similar intensity due to the natural abundance of ⁷⁹ Br and ⁸¹ Br isotopes.	[8]
Expected IR	Characteristic peaks for aromatic C-H and C=C stretching.	[9] [10]
Expected ¹ H NMR	Signals in the aromatic region (approx. 7.0-9.0 ppm) showing characteristic splitting patterns for both the pyridine and the 1,4-disubstituted phenyl rings.	[11] [12]
Expected ¹³ C NMR	Distinct signals corresponding to the 11 carbons of the aromatic systems.	[11] [12]

Synthesis and Reaction Mechanisms

The construction of the C-C bond between the pyridine and phenyl rings is the central challenge in synthesizing this molecule. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods.

Primary Synthetic Route: Stille Cross-Coupling

One established method is the Stille coupling, which involves the reaction of an organotin reagent with an organic halide.^[13] This approach offers reliability and good yields.



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Caption: Stille coupling workflow for the synthesis of **3-(4-Bromophenyl)pyridine**.

This protocol is adapted from established literature procedures.[13]

- Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-(trimethylstannyl)pyridine (1.0 eq) and 1-bromo-4-iodobenzene (1.0-1.1 eq).
- Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants.
- Catalyst System Addition: Sequentially add the palladium source, such as tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, ~2-5 mol%), the ligand, such as triphenylarsine (AsPh_3 , ~10-12 mol%), and the co-catalyst, copper(I) iodide (CuI , ~10-12 mol%).
 - Causality Insight: The palladium complex is the active catalyst that facilitates the oxidative addition and reductive elimination steps. The ligand (AsPh_3) stabilizes the palladium center and modulates its reactivity. CuI acts as a co-catalyst, often accelerating the transmetalation step.

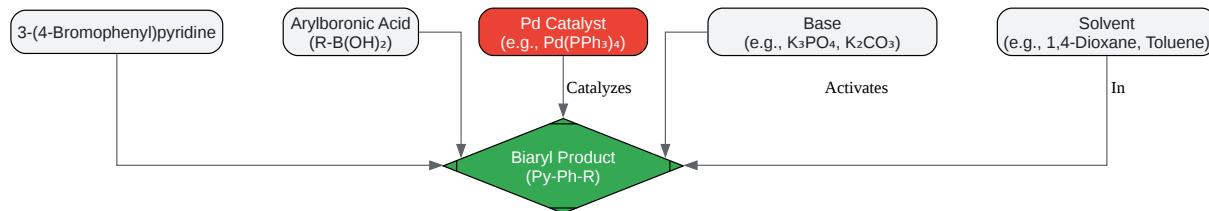
- Reaction Execution: Heat the reaction mixture to 80 °C and stir for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up and Purification:
 - After cooling to room temperature, dilute the mixture with an organic solvent like ether and wash with water.
 - Perform subsequent washes with aqueous potassium fluoride (KF) solution to remove tin byproducts and then with brine.
 - Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
 - Purify the resulting crude product via column chromatography on silica gel to yield pure **3-(4-Bromophenyl)pyridine**.

Chemical Reactivity and Applications in Drug Discovery

The utility of **3-(4-Bromophenyl)pyridine** stems from its predictable reactivity, primarily at the C-Br bond.

Core Reactivity: Suzuki-Miyaura Cross-Coupling

This molecule is an excellent substrate for Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction that couples an organoboron species with an organic halide.^{[14][15][16]} This reaction is widely used in pharmaceutical development due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.^{[17][18]}



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Caption: Generalized workflow for Suzuki coupling using **3-(4-Bromophenyl)pyridine**.

- **Reactant Setup:** In a reaction vessel, combine **3-(4-Bromophenyl)pyridine** (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0-3.0 eq).[19]
- **Catalyst Addition:** Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%).
 - **Causality Insight:** The choice of catalyst and ligand is critical and depends on the electronic properties of the coupling partners. Electron-rich boronic acids generally lead to better yields.[14] The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[16]
- **Solvent and Execution:** Add a degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water). Heat the mixture under an inert atmosphere, typically between 70-110 °C, until the starting material is consumed.
- **Purification:** After completion, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

Applications as a Medicinal Chemistry Scaffold

The pyridine ring is a prevalent heterocycle in FDA-approved drugs.^[1] Its nitrogen atom acts as a hydrogen bond acceptor and can improve solubility and metabolic stability. By using **3-(4-Bromophenyl)pyridine**, medicinal chemists can readily synthesize libraries of novel biaryl compounds, exploring the structure-activity relationship (SAR) by varying the substituent introduced via cross-coupling. For example, pyridine-thiazole derivatives have been investigated as potent agents against *Mycobacterium tuberculosis*, highlighting the therapeutic potential of scaffolds derived from this building block.^[20]

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. **3-(4-Bromophenyl)pyridine** is classified with several hazards.

GHS Hazard Classification

- H302: Harmful if swallowed.^{[21][22]}
- H315: Causes skin irritation.^{[3][21]}
- H319: Causes serious eye irritation.^{[3][21]}
- H335: May cause respiratory irritation.^{[3][21]}

Signal Word: Warning^[22]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.^{[5][23]} Ensure safety showers and eyewash stations are accessible.^[21]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.^[21]
 - Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.^{[21][23]}

- Respiratory Protection: Avoid breathing dust. If dust formation is likely, use a NIOSH-approved respirator.[21]
- Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[21]

Storage Guidelines

- Store in a cool, dry, and well-ventilated place.[5][23]
- Keep the container tightly closed to prevent moisture ingress and contamination.[5][21]
- Store away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(4-Bromophenyl)pyridine, CAS 129013-83-8, is a strategically valuable and versatile building block for chemical synthesis. Its well-defined physicochemical properties and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, handling requirements, and reaction protocols, as outlined in this guide, enables its safe and effective application in the development of novel and complex molecular architectures.

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